molecular formula C24H38O7Si B12506825 1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate

1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate

Cat. No.: B12506825
M. Wt: 466.6 g/mol
InChI Key: DHYFEEIWUYYCGT-UHFFFAOYSA-N
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Description

1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate is a complex organic compound with a unique structure It features a benzyloxy group, a tetrahydrofuro[2,3-d][1,3]dioxol ring, and a tert-butyldimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate typically involves multiple steps. The starting materials often include benzyloxy compounds and tetrahydrofuro[2,3-d][1,3]dioxol derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The benzyloxy and tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions may vary, including temperature, solvent, and catalyst presence.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate involves its interaction with molecular targets and pathways. The benzyloxy and tert-butyldimethylsilyl groups may play a role in its reactivity and binding affinity to specific targets. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate is unique due to its specific combination of functional groups and its potential reactivity. The presence of the benzyloxy and tert-butyldimethylsilyl groups provides distinct chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C24H38O7Si

Molecular Weight

466.6 g/mol

IUPAC Name

[2-[tert-butyl(dimethyl)silyl]oxy-1-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate

InChI

InChI=1S/C24H38O7Si/c1-16(25)28-18(15-27-32(7,8)23(2,3)4)19-20(26-14-17-12-10-9-11-13-17)21-22(29-19)31-24(5,6)30-21/h9-13,18-22H,14-15H2,1-8H3

InChI Key

DHYFEEIWUYYCGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CO[Si](C)(C)C(C)(C)C)C1C(C2C(O1)OC(O2)(C)C)OCC3=CC=CC=C3

Origin of Product

United States

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